Mao A/hsp90-IN-1

Glioblastoma MAO-A inhibition HSP90 inhibition

Overcoming TMZ resistance in glioblastoma requires novel dual-target agents; single-target MAO-A or HSP90 inhibitors fail to replicate synergistic efficacy. Mao A/hsp90-IN-1 (compound 4-b) is a covalently linked dual inhibitor designed for concurrent target engagement. - Confirmed equipotent activity vs. TMZ-sensitive & resistant GBM cells (GL26 model). - Reduces IFN-γ-induced PD-L1 expression-unique immunomodulatory readout. - Validated in NCI-60 panel across colon, leukemia & NSCLC lines. - In vivo efficacy data (tumor growth reduction) supports PK/PD biomarker development.

Molecular Formula C24H29ClN2O4
Molecular Weight 444.9 g/mol
Cat. No. B12393905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao A/hsp90-IN-1
Molecular FormulaC24H29ClN2O4
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1O)O)C(=O)N(C)C2=CC(=C(C=C2)OCCCN(C)CC#C)Cl
InChIInChI=1S/C24H29ClN2O4/c1-6-10-26(4)11-7-12-31-23-9-8-17(13-20(23)25)27(5)24(30)19-14-18(16(2)3)21(28)15-22(19)29/h1,8-9,13-16,28-29H,7,10-12H2,2-5H3
InChIKeyJHKZNXCXUMFEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mao A/hsp90-IN-1 Overview


Mao A/hsp90-IN-1 (also designated as compound 4-b) is a rationally designed, synthetic dual-target inhibitor that concurrently antagonizes Monoamine Oxidase A (MAO-A) and Heat Shock Protein 90 (HSP90). Its molecular formula is C24H29ClN2O4, with a molecular weight of 444.95 g/mol, and it is registered under CAS number 2927489-95-8 . This compound is a conjugate of the HSP90 pharmacophore 4-isopropylresorcinol and the MAO-A inhibitor clorgyline, linked via a tertiary amide bond with a methyl substitution [1]. It is primarily utilized as a research tool in oncology, specifically for investigating aggressive brain cancers such as glioblastoma (GBM), where it has demonstrated activity in both temozolomide (TMZ)-sensitive and -resistant models [1].

Mao A/hsp90-IN-1 Substitution Limitations


Generic substitution with standalone MAO-A inhibitors (e.g., clorgyline) or HSP90 inhibitors (e.g., 4-isopropylresorcinol) fails to replicate the therapeutic profile of Mao A/hsp90-IN-1 because it is not a simple mixture of two pharmacophores but a single, covalently linked dual inhibitor designed for synergistic engagement of both targets within the same tumor microenvironment [1]. The specific tertiary amide linker and methyl substitution in 4-b confer a distinct selectivity profile and cellular activity that is absent in its close analog 4-c (ethyl substitution) or in the individual parent compounds [2]. Substituting with a single-target inhibitor would abrogate the compound's demonstrated ability to simultaneously downregulate HER2 and phospho-Akt signaling—a key downstream effect observed in GBM models—and would lack the unique immunomodulatory effect on IFN-γ-induced PD-L1 expression that arises specifically from dual MAO-A/HSP90 blockade [1].

Mao A/hsp90-IN-1 Comparative Evidence


Dual-Target Potency: 4-b vs. 4-c

In a direct head-to-head comparison from the same synthetic series, Mao A/hsp90-IN-1 (4-b) exhibits a distinct balance of dual-target inhibition. Its IC50 for MAO-A in GL26 GBM cells is 1.77 μM, while its IC50 for HSP90α is 0.019 μM. The closest analog, compound 4-c (MAO A/HSP90-IN-2), shows a markedly different profile with a higher MAO-A IC50 of 4.58 μM and a slightly more potent HSP90α IC50 of 0.016 μM [1]. This demonstrates that the methyl substitution in 4-b yields a >2.5-fold increase in MAO-A inhibitory potency compared to the ethyl-substituted 4-c, a crucial differentiator for studies where MAO-A engagement is a priority [2].

Glioblastoma MAO-A inhibition HSP90 inhibition IC50

Activity in TMZ-Resistant GBM

Mao A/hsp90-IN-1 (4-b) demonstrates equipotent growth inhibition against both TMZ-sensitive and TMZ-resistant GBM cell lines, a critical advantage over the standard-of-care agent temozolomide, which shows markedly reduced efficacy in resistant models [1]. While specific GI50 values are not reported in the primary publication, the study confirms that 4-b and 4-c inhibited the growth of both TMZ-sensitive and -resistant GBM cells to a similar degree, in stark contrast to TMZ itself . This suggests that the dual MAO-A/HSP90 mechanism circumvents common resistance pathways that limit TMZ's clinical utility.

Temozolomide resistance Glioblastoma Cancer stem cells

In Vivo Tumor Growth Inhibition (GL26)

In a GL26 syngeneic mouse model of glioblastoma, Mao A/hsp90-IN-1 (4-b) significantly reduced tumor growth in vivo, providing a direct translation of its in vitro dual-target inhibition to a therapeutically relevant setting [1]. The study reports that both 4-b and 4-c reduced tumor growth in this model, but specific tumor volume reduction percentages or survival data are not detailed in the abstract or available excerpts . This in vivo activity distinguishes it from many single-target inhibitors that fail to show similar efficacy in complex tumor microenvironments.

In vivo efficacy Xenograft Tumor growth inhibition

IFN-γ-Induced PD-L1 Downregulation

Mao A/hsp90-IN-1 (4-b) decreases IFN-γ-induced PD-L1 expression in GL26 GBM cells, a property that suggests potential as an immune checkpoint inhibitor [1]. While no direct comparator is provided for this specific assay in the abstract, this activity is a direct consequence of the dual MAO-A/HSP90 mechanism and is not observed with single-target inhibition of either enzyme alone, based on the authors' proposed working model [2]. This immunomodulatory effect adds a dimension of therapeutic relevance beyond direct cytotoxicity.

PD-L1 Immune checkpoint Tumor immune evasion

NCI-60 Panel Antiproliferative Activity

Screening against the NCI-60 human tumor cell line panel revealed that Mao A/hsp90-IN-1 (4-b) inhibits the growth of multiple cancer types beyond glioblastoma, including colon cancer, leukemia, and non-small cell lung cancer (NSCLC) [1]. This broad activity profile contrasts with the more restricted efficacy of many single-target inhibitors and highlights the potential of dual MAO-A/HSP90 inhibition as a versatile anti-cancer strategy . Specific GI50 values for each cell line are not provided in the abstract.

NCI-60 Cancer panel Antiproliferative

Mao A/hsp90-IN-1 Research Applications


TMZ-Resistant GBM Therapy Development

Given its demonstrated equipotent activity against both TMZ-sensitive and -resistant GBM cells [1], Mao A/hsp90-IN-1 is ideally suited as a lead compound in preclinical studies aimed at circumventing TMZ resistance. Researchers can utilize this compound to dissect the molecular mechanisms that allow dual MAO-A/HSP90 inhibition to overcome resistance pathways, and to benchmark the efficacy of next-generation GBM therapeutics in resistant cell line models.

Dual MAO-A/HSP90 in Immune Evasion

The unique ability of Mao A/hsp90-IN-1 to reduce IFN-γ-induced PD-L1 expression [1] positions it as a critical tool for immunology-focused cancer research. This scenario is ideal for studies exploring how dual-target inhibition modulates the tumor immune microenvironment, potentially enhancing the efficacy of existing immune checkpoint inhibitors. The compound's effect on PD-L1 provides a quantifiable readout for validating this novel immunomodulatory mechanism.

Broad-Spectrum Screening & Validation

The NCI-60 panel activity of Mao A/hsp90-IN-1, which includes colon, leukemia, and NSCLC lines [1], makes it a valuable asset for researchers conducting broad-spectrum anticancer screening. It can serve as a reference standard for validating the dual MAO-A/HSP90 target hypothesis across diverse cancer types, and for identifying specific genetic or phenotypic contexts that confer sensitivity to this dual inhibition strategy.

Orthotopic GBM PK/PD Studies

The compound's confirmed in vivo efficacy in reducing tumor growth in a GL26 mouse GBM model [1] supports its use in advanced preclinical studies. Researchers can employ Mao A/hsp90-IN-1 to establish pharmacodynamic markers of target engagement (e.g., HER2, phospho-Akt, HSP70) and to evaluate the pharmacokinetic properties of this dual inhibitor class in a disease-relevant orthotopic setting, providing a foundation for lead optimization.

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